An In-depth Technical Guide to 5-(Ethoxycarbonyl)naphthalene-1-boronic Acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 5-(Ethoxycarbonyl)naphthalene-1-boronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Naphthalene Boronic Acids in Medicinal Chemistry
The naphthalene scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its rigid, planar structure allows for defined vectoral presentation of substituents, making it an ideal core for designing molecules that interact with specific biological targets. When functionalized with a boronic acid group, the resulting naphthalene boronic acid becomes a powerful building block in modern synthetic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a cornerstone of drug discovery, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures.[3]
5-(Ethoxycarbonyl)naphthalene-1-boronic acid is a particularly interesting derivative. The ethoxycarbonyl group at the 5-position provides a handle for further chemical modification or can act as a key interacting group with a biological target. The boronic acid at the 1-position allows for strategic coupling to introduce diverse aryl or heteroaryl fragments, making this molecule a versatile intermediate in the synthesis of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-(ethoxycarbonyl)naphthalene-1-boronic acid, with a focus on its practical use in a research and drug development setting.
Core Chemical Properties
| Property | Value/Information | Source/Analogy |
| CAS Number | 1394900-71-0 | [4] |
| Molecular Formula | C13H13BO4 | [4] |
| Molecular Weight | 244.05 g/mol | [5] |
| Appearance | Likely a white to off-white solid. | Analogy to Naphthalene-1-boronic acid[2] |
| Melting Point | Not reported. Naphthalene-1-boronic acid melts at 206-217 °C. The ester group may lower this value. | [2] |
| Solubility | Expected to be soluble in organic solvents like THF, dioxane, and DMF. Limited solubility in water. | General solubility of aryl boronic acids. |
| Storage | Store in an inert atmosphere at 2-8°C. | [5] |
Stability Considerations:
Boronic acids are known to be susceptible to oxidative degradation, particularly at physiological pH.[6] The electron-withdrawing nature of the ethoxycarbonyl group may slightly enhance the stability of 5-(ethoxycarbonyl)naphthalene-1-boronic acid compared to unsubstituted naphthalene boronic acids by reducing electron density on the boron atom.[6] However, careful handling and storage under an inert atmosphere are crucial to prevent decomposition. It is also common for boronic acids to exist in equilibrium with their cyclic anhydride trimers (boroxines), which can impact reactivity and stoichiometry in subsequent reactions.
Synthesis of 5-(Ethoxycarbonyl)naphthalene-1-boronic Acid: A Generalized Approach
A specific, detailed experimental protocol for the synthesis of 5-(ethoxycarbonyl)naphthalene-1-boronic acid is not widely published. However, a robust synthetic strategy can be designed based on well-established methods for the preparation of aryl boronic acids. The most common approach involves the borylation of an organometallic intermediate derived from a suitable halo-naphthalene precursor.
Proposed Synthetic Route:
Figure 1. A generalized synthetic scheme for the preparation of 5-(ethoxycarbonyl)naphthalene-1-boronic acid.
Step-by-Step Conceptual Protocol:
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Formation of the Organometallic Intermediate:
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Start with ethyl 5-bromo-1-naphthoate, which is commercially available.
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Dissolve the starting material in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium in hexanes. The lithium-halogen exchange will generate the corresponding aryllithium species. Alternatively, the Grignard reagent can be prepared by reacting the bromo-naphthalene with magnesium turnings.
-
-
Borylation:
-
To the cold solution of the organometallic intermediate, add a trialkyl borate, such as triisopropyl borate, dropwise. It is crucial to maintain a low temperature during this addition to prevent side reactions.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
-
Hydrolysis to the Boronic Acid:
-
Carefully quench the reaction by adding an aqueous acid solution (e.g., 1 M HCl).
-
The resulting mixture is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
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The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
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The crude product can be purified by recrystallization or silica gel chromatography to yield the desired 5-(ethoxycarbonyl)naphthalene-1-boronic acid.
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Spectroscopic Characterization (Predicted)
While experimental spectra for 5-(ethoxycarbonyl)naphthalene-1-boronic acid are not available, the expected NMR signals can be predicted based on the structure and data from analogous compounds.
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¹H NMR: The spectrum would show characteristic signals for the naphthalene ring protons, likely in the range of 7.0-8.5 ppm. The ethoxy group would exhibit a quartet around 4.4 ppm and a triplet around 1.4 ppm. The protons of the B(OH)₂ group are often broad and may exchange with residual water in the solvent, making them difficult to observe.
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¹³C NMR: Aromatic carbons would appear in the 120-140 ppm region. The carbonyl carbon of the ester would be significantly downfield, around 165-170 ppm. The carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.
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¹¹B NMR: A single, broad resonance is expected in the range of 28-34 ppm, which is characteristic of an aryl boronic acid.[7]
The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Workflow
The primary application of 5-(ethoxycarbonyl)naphthalene-1-boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction is highly valued in drug discovery for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids and coupling partners.
General Reaction Scheme:
Figure 2. General scheme of a Suzuki-Miyaura coupling reaction utilizing 5-(ethoxycarbonyl)naphthalene-1-boronic acid.
Detailed Experimental Protocol (Exemplary):
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup:
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To a flame-dried Schlenk flask, add 5-(ethoxycarbonyl)naphthalene-1-boronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and a base such as potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
-
Addition of Catalyst and Solvent:
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Causality in Experimental Choices:
-
The Base: A base is essential to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[8] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, and is often substrate-dependent.
-
The Catalyst System: The palladium catalyst and its associated ligands are at the heart of the reaction. The ligand stabilizes the palladium center and influences its reactivity. For challenging couplings, more sophisticated catalyst systems involving bulky, electron-rich phosphine ligands may be necessary.
-
The Solvent System: A mixture of an organic solvent and water is commonly used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.
Safety and Handling
As with all chemicals in a laboratory setting, 5-(ethoxycarbonyl)naphthalene-1-boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety precautions for the closely related naphthalene-1-boronic acid provide a good reference. It is categorized as causing skin and serious eye irritation.[9][10] Handling should be performed in a well-ventilated fume hood.
Conclusion
5-(Ethoxycarbonyl)naphthalene-1-boronic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic placement of a boronic acid and an ethoxycarbonyl group on the naphthalene core allows for the synthesis of a wide array of complex molecules through the robust and reliable Suzuki-Miyaura cross-coupling reaction. While detailed experimental data for this specific compound is sparse, its chemical properties and reactivity can be confidently predicted based on established chemical principles and data from analogous compounds. This guide provides a solid foundation for researchers to effectively incorporate this promising intermediate into their synthetic strategies for the development of novel therapeutic agents.
References
- Manankandayalage, C. P., Unruh, D. K., & Krempner, C. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Dalton Transactions, 49(15), 4786-4797.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
PubChem. 1-Naphthaleneboronic acid. [Link]
-
SIELC Technologies. Naphthalene-1-boronic acid. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wang, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1-Naphthaleneboronic acid. [Link]
- Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 243-270.
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